2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

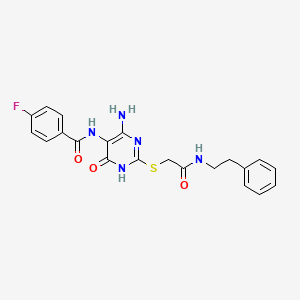

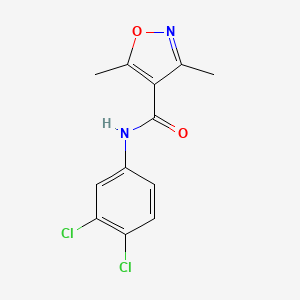

2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Generation of Structurally Diverse Libraries

- A study by Roman (2013) explored the use of a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating structurally diverse libraries. This compound was involved in various alkylation and ring closure reactions, leading to the synthesis of dithiocarbamates, thioethers, and various pyrazoline, pyridine, and benzodiazepine derivatives (Roman, 2013).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amines, including pyrazole derivatives. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Spectroscopic, Spectrophotometric, and Crystallographic Investigations

- Hayvalı et al. (2010) conducted a study on Schiff base ligands derived from pyrazole compounds, providing insights into their structural characteristics through various spectroscopic methods and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).

Anticoccidial and Antimicrobial Activity

- Georgiadis (1976) researched the antimicrobial and anticoccidial activity of pyrazole derivatives. The study found that some amine adducts of pyrazole compounds exhibited significant activity against certain bacteria and fungi, suggesting their potential in antimicrobial applications (Georgiadis, 1976).

Synthesis and Reactivity in Ligand Formation

- Research by Esquius et al. (2000) on pyrazole ligands, including the synthesis of 3,5-dimethyl-4-aminomethylpyrazole derivatives, provided insights into the formation of water-soluble pyrazolate rhodium(I) complexes, indicating their potential in coordination chemistry (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).

Corrosion Inhibition

- A study by Chetouani et al. (2005) highlighted the inhibitive effect of bipyrazolic compounds on the corrosion of pure iron in acidic media. This research suggested the potential application of pyrazole derivatives in corrosion inhibition (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Tautomerism in NH-Pyrazoles

- Foces-Foces et al. (1997) investigated the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, providing valuable information on the tautomerism and molecular interactions of these compounds (Foces-Foces, Infantes, Claramunt, López, Jagerovic, & Elguero, 1997).

Synthesis of Heterocyclic Derivatives

- Fadda et al. (2012) utilized pyrazole derivatives in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating their utility in heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Fluorescent Property Evaluation

- Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines and evaluated their fluorescent properties. This research indicates the potential use of pyrazole derivatives in the development of fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

Crystal Structural Studies

- Ossai et al. (2020) conducted crystal structural studies on Schiff bases derived from 4-aminoantipyrine, including pyrazole derivatives. This research adds to the understanding of the structural properties of these compounds (Ossai, Obiefuna, Laraps, Okenyeka, Ezeorah, Dege, Ibezim, Lutter, Jurkschat, & Obasi, 2020).

Biochemische Analyse

Biochemical Properties

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Cellular Effects

Related pyrazole compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-10(8)11-9(2)12(13)15(3)14-11;/h4-7H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUZWIYNMSDXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2599539.png)

![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2599543.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)